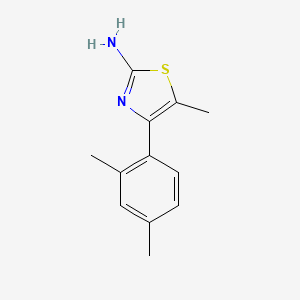

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a 5-methyl group attached to the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone. For example, 2,4-dimethylphenylthioamide can be reacted with 2-bromo-3-methylbut

Activité Biologique

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438227-56-6) is an organic compound belonging to the thiazole family, characterized by its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C₁₂H₁₄N₂S

- Molecular Weight : 218.32 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C

Synthesis

The synthesis of this compound often employs the Hantzsch thiazole synthesis method, involving the cyclization of a thioamide with a haloketone. This method allows for the efficient formation of the thiazole ring structure integral to its biological activity .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in sensitive carcinoma cells by generating reactive electrophilic species that form DNA adducts, leading to cell death .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.61 | DNA adduct formation |

| Compound B | A549 | 1.98 | Apoptosis induction |

| This compound | HeLa | TBD | TBD |

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have been evaluated for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can enhance activity against Gram-negative and Gram-positive bacteria. The presence of specific substituents on the phenyl ring significantly influences the compound's efficacy .

Table 2: Antimicrobial Activity Against Various Bacteria

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

Case Study 1: Antitumor Efficacy

A study investigating the cytotoxic effects of various thiazole derivatives on MCF-7 breast cancer cells found that certain derivatives induced significant apoptosis at concentrations as low as 100 nM. The study highlighted the role of cytochrome P450 enzymes in mediating these effects through reactive metabolite formation .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of thiazole derivatives against multidrug-resistant bacterial strains. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to their counterparts lacking such substitutions .

Applications De Recherche Scientifique

Biological Applications

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antitumor Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells by generating reactive electrophilic species that form DNA adducts. This mechanism leads to cell death in sensitive carcinoma cells .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.61 | DNA adduct formation |

| Compound B | A549 | 1.98 | Apoptosis induction |

| This compound | HeLa | TBD | TBD |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that derivatives of thiazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Inhibition of Enzymes

One notable application is its role as an inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes that are implicated in inflammatory diseases like asthma and rheumatoid arthritis. This inhibition suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies

Several case studies have been published detailing the efficacy of this compound in different therapeutic contexts:

- Anticancer Studies : A study focusing on various cancer cell lines demonstrated that derivatives similar to this compound showed promising results in inducing cell death through apoptosis mechanisms .

- Antimicrobial Research : Research conducted on thiazole derivatives revealed their effectiveness against resistant bacterial strains, indicating their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-7-4-5-10(8(2)6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBAQHIVVLQMFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358461 |

Source

|

| Record name | 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438227-56-6 |

Source

|

| Record name | 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.